Celesticetin

Descripción

Propiedades

Número CAS |

2520-21-0 |

|---|---|

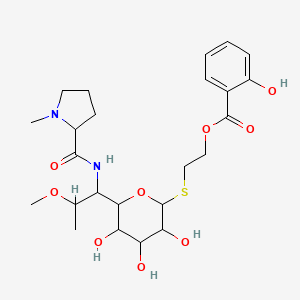

Fórmula molecular |

C24H36N2O9S |

Peso molecular |

528.6 g/mol |

Nombre IUPAC |

2-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[(1R,2R)-2-methoxy-1-[[(2S)-1-methylpyrrolidine-2-carbonyl]amino]propyl]oxan-2-yl]sulfanylethyl 2-hydroxybenzoate |

InChI |

InChI=1S/C24H36N2O9S/c1-13(33-3)17(25-22(31)15-8-6-10-26(15)2)21-19(29)18(28)20(30)24(35-21)36-12-11-34-23(32)14-7-4-5-9-16(14)27/h4-5,7,9,13,15,17-21,24,27-30H,6,8,10-12H2,1-3H3,(H,25,31)/t13-,15+,17-,18-,19-,20+,21+,24+/m1/s1 |

Clave InChI |

VMSQKUCYEMOKMM-HUQJOJSCSA-N |

SMILES canónico |

CC(C(C1C(C(C(C(O1)SCCOC(=O)C2=CC=CC=C2O)O)O)O)NC(=O)C3CCCN3C)OC |

Sinónimos |

celesticetin celesticetin A |

Origen del producto |

United States |

Foundational & Exploratory

Celesticetin: A Technical Guide to its Discovery, Biosynthesis, and Isolation from Streptomyces caelestis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Celesticetin, a lincosamide antibiotic, represents a significant area of interest in the ongoing search for novel antimicrobial agents. Produced by the actinobacterium Streptomyces caelestis, its unique structural features and mechanism of action have prompted extensive research into its biosynthesis and potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, biosynthetic pathway, and methodologies for the isolation and characterization of this compound. Detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows are presented to facilitate further research and development in this field.

Introduction

This compound is a member of the lincosamide class of antibiotics, which also includes the clinically important lincomycin[1]. These antibiotics are characterized by a lincosamine sugar moiety linked to an amino acid derivative. This compound, specifically, consists of a salicylate moiety attached to the lincosamine core[1][2]. It exerts its antibacterial activity by inhibiting protein synthesis in susceptible bacteria through binding to the 50S ribosomal subunit[3]. The producing organism, Streptomyces caelestis, is a Gram-positive, filamentous bacterium belonging to the genus Streptomyces, which is renowned for its prolific production of a wide array of secondary metabolites, including many clinically useful antibiotics[4][5]. Understanding the intricacies of this compound's discovery, biosynthesis, and isolation is crucial for harnessing its full potential in drug development and for engineering novel lincosamide derivatives with improved therapeutic properties.

Discovery and Initial Characterization

The initial discovery of this compound dates back to studies on metabolites produced by Streptomyces caelestis. Early research focused on isolating and identifying novel antibacterial compounds from this microorganism, leading to the characterization of this compound and its related congeners. The structure of this compound was elucidated through a combination of chemical degradation studies and spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)[6]. These analyses revealed its unique chemical architecture, distinguishing it from other lincosamide antibiotics and paving the way for further investigation into its biological activity and mechanism of action.

Biosynthesis of this compound

The biosynthesis of this compound in Streptomyces caelestis is a complex process orchestrated by a dedicated gene cluster encoding a suite of specialized enzymes. The pathway involves the convergence of several metabolic routes to assemble the final molecule.

The this compound Biosynthetic Gene Cluster

The complete biosynthetic gene cluster for this compound has been identified and sequenced from Streptomyces caelestis ATCC 15084[4]. The cluster spans approximately 27.3 kb and contains 24 putative genes, designated as ccb genes (this compound biosynthesis). Comparative analysis with the lincomycin biosynthetic gene cluster (lmb) has provided significant insights into the function of these genes[4].

Key Enzymatic Steps in the Biosynthetic Pathway

The biosynthesis of the this compound core involves several key enzymatic reactions:

-

Formation of the Amino Acid Moiety: The pathway begins with the synthesis of a proline derivative, which serves as one of the key building blocks.

-

Synthesis of the Thiooctose Sugar: A dedicated set of enzymes is responsible for the synthesis of the unusual eight-carbon sugar, lincosamine.

-

Amide Bond Formation: An amide bond is formed between the proline derivative and the thiooctose sugar, a critical step in assembling the core lincosamide structure[7].

-

Attachment of the Salicylate Moiety: A distinctive feature of this compound biosynthesis is the attachment of a salicylate group. This process is catalyzed by the enzymes Ccb2 and Ccb1. Ccb2, an acyl-CoA ligase, activates salicylic acid, which is then transferred to the lincosamide intermediate by the Ccb1 acyltransferase[1].

-

Post-condensation Modifications: The pathway also involves several post-condensation tailoring steps, including methylation and other modifications, to yield the final bioactive this compound molecule. The pyridoxal-5'-phosphate (PLP)-dependent enzyme CcbF plays a crucial role in diversifying the lincosamide structure through decarboxylation-coupled oxidative deamination[3][8].

Signaling Pathway Diagram

The following diagram illustrates the key steps in the this compound biosynthetic pathway.

Experimental Protocols

This section provides detailed methodologies for the production, isolation, and characterization of this compound from Streptomyces caelestis.

Fermentation of Streptomyces caelestis

Objective: To cultivate Streptomyces caelestis under conditions optimized for the production of this compound.

Materials:

-

Streptomyces caelestis strain (e.g., ATCC 15084)

-

Seed medium (e.g., Tryptic Soy Broth or a custom formulation)

-

Production medium (specific composition can vary, but generally contains a carbon source like glucose or starch, a nitrogen source like soybean meal or yeast extract, and mineral salts)

-

Shake flasks or a laboratory-scale fermenter

-

Incubator shaker

Protocol:

-

Inoculum Preparation:

-

Aseptically transfer a loopful of S. caelestis spores or mycelia from a slant culture to a flask containing the seed medium.

-

Incubate at 28-30°C for 48-72 hours on a rotary shaker at 200-250 rpm until a dense culture is obtained.

-

-

Production Culture:

-

Inoculate the production medium with the seed culture (typically 5-10% v/v).

-

Incubate the production culture at 28-30°C for 5-7 days on a rotary shaker at 200-250 rpm.

-

Monitor the fermentation broth periodically for pH, cell growth, and antibiotic production (using a bioassay or chromatographic methods).

-

Workflow Diagram:

Isolation and Purification of this compound

Objective: To extract and purify this compound from the fermentation broth.

Materials:

-

Fermentation broth from S. caelestis culture

-

Solvents for extraction (e.g., ethyl acetate, butanol)

-

Silica gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

-

Solvents for chromatography (e.g., methanol, acetonitrile, water)

-

Rotary evaporator

-

Freeze-dryer

Protocol:

-

Extraction:

-

Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.

-

Extract the supernatant with an equal volume of ethyl acetate or another suitable organic solvent.

-

Collect the organic phase and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Chromatographic Purification:

-

Silica Gel Column Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to a silica gel column.

-

Elute the column with a gradient of solvents (e.g., chloroform-methanol) to separate the components.

-

Collect fractions and analyze them for the presence of this compound (e.g., by thin-layer chromatography or bioassay).

-

Pool the fractions containing this compound and concentrate them.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Further purify the enriched fractions using a preparative HPLC system with a C18 column.

-

Use an isocratic or gradient elution with a mobile phase such as methanol/water or acetonitrile/water.

-

Monitor the elution profile at a suitable wavelength (e.g., 254 nm) and collect the peak corresponding to this compound.

-

-

-

Final Product Preparation:

-

Combine the pure fractions from HPLC and remove the solvent under vacuum.

-

Lyophilize the final product to obtain pure, solid this compound.

-

Workflow Diagram:

Data Presentation

This section summarizes the key quantitative data associated with this compound.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₄H₃₆N₂O₉S | [9] |

| Molecular Weight | 528.6 g/mol | [9] |

| Appearance | White to off-white solid |

Spectroscopic Data (Representative)

Note: Detailed spectroscopic data can vary slightly depending on the solvent and instrument used. The following is a representative summary.

| Technique | Key Observations |

| ¹H NMR | Signals corresponding to the protons of the proline, thiooctose, and salicylate moieties. |

| ¹³C NMR | Resonances for all 24 carbon atoms, confirming the molecular formula. |

| HR-MS (ESI) | Accurate mass measurement confirming the elemental composition. |

Conclusion

This technical guide has provided a detailed overview of the discovery, biosynthesis, and isolation of this compound from Streptomyces caelestis. The elucidation of the biosynthetic pathway offers opportunities for metabolic engineering to enhance production yields and to generate novel lincosamide derivatives with potentially improved pharmacological properties. The experimental protocols and workflows presented herein serve as a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of this compound and other related natural products. Further research is warranted to optimize fermentation and purification processes for large-scale production and to fully evaluate the clinical utility of this promising antibiotic.

References

- 1. Elucidation of salicylate attachment in this compound biosynthesis opens the door to create a library of more efficient hybrid lincosamide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. Studies with Streptomyces caelestis. I. New celesticetins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cloning of a lincosamide resistance determinant from Streptomyces caelestis, the producer of this compound, and characterization of the resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Core Chemical and Physical Properties of Celesticetin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celesticetin is a lincosamide antibiotic, a class of antimicrobial agents that are clinically significant.[1] Produced by several Streptomyces species, it is composed of an amino acid and an octose amino saccharide linked by an amide bond.[1] This guide provides an in-depth overview of the fundamental chemical and physical properties of this compound, details the experimental protocols for their determination, and visualizes its mechanism of action.

Chemical and Physical Properties

The core chemical and physical characteristics of this compound are summarized below. These properties are crucial for understanding its behavior in biological systems and for the development of drug formulations.

| Property | Value | Reference |

| Molecular Formula | C24H36N2O9S | [2] |

| Molecular Weight | 528.6 g/mol | [2] |

| Exact Mass | 528.21415190 Da | [2] |

| IUPAC Name | 2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[(1R,2R)-2-methoxy-1-[[(2S)-1-methylpyrrolidine-2-carbonyl]amino]propyl]oxan-2-yl]sulfanylethyl 2-hydroxybenzoate | [2] |

| CAS Number | 2520-21-0 | [2] |

| Physical Description | Information not available | |

| Melting Point | Information not available | |

| Solubility | Information not available in common solvents. Lincosamides' salt forms can affect physical properties like solubility.[3] | |

| Stability | Stable for several weeks at ambient temperature during shipping. For long-term storage, -20°C is recommended.[4] |

Experimental Protocols

Accurate determination of chemical and physical properties is fundamental to pharmaceutical development. Below are detailed methodologies for key experiments.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique to determine the equilibrium solubility of a compound in a specific solvent.[5]

Protocol:

-

Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, buffer solutions at various pH levels) in a sealed container.[5][6]

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 37 ± 1 °C for biological relevance) for a defined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.[5][6]

-

Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.[5][6]

-

Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Replicates: The experiment should be performed in triplicate to ensure the reliability of the results.[6]

Caption: Workflow for Solubility Determination

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity.[7] The capillary method is a standard and widely accepted technique.[8]

Protocol:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.[9]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.[7]

-

Heating: The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) near the expected melting point.[9] A preliminary rapid heating can be done to determine an approximate melting point.[10]

-

Observation: The temperature at which the substance first begins to melt (onset point) and the temperature at which it completely liquefies (clear point) are recorded. This range is the melting point.[7][8]

-

Purity Check: A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound.[7] Impurities tend to lower and broaden the melting range.[10]

References

- 1. Elucidation of salicylate attachment in this compound biosynthesis opens the door to create a library of more efficient hybrid lincosamide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound A | C24H36N2O9S | CID 20054860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Celesticetin_TargetMol [targetmol.com]

- 4. medkoo.com [medkoo.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. who.int [who.int]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. thinksrs.com [thinksrs.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. SSERC | Melting point determination [sserc.org.uk]

A Technical Guide to the Natural Variants and Derivatives of Celesticetin

For Researchers, Scientists, and Drug Development Professionals

Celesticetin, a member of the lincosamide class of antibiotics, represents a significant scaffold for the development of novel antibacterial agents. Produced by Streptomyces caelestis, its unique structure, characterized by a substituted proline moiety linked to an unusual thio-octose sugar, has been the subject of extensive research. This guide provides an in-depth exploration of the natural variants of this compound and the derivatives that have been developed, with a focus on their synthesis, biological activity, and the experimental methodologies employed in their characterization.

Natural Variants of this compound

The lincosamide family, to which this compound belongs, is a relatively small group of naturally occurring antibiotics. The primary natural variants of this compound are lincomycin and Bu-2545. These compounds share a common biosynthetic origin but differ in their structural features, which in turn influences their biological activity.

Lincomycin , produced by Streptomyces lincolnensis, is the most well-known lincosamide and is used clinically. It differs from this compound in the amino acid moiety, incorporating a 4-propyl-L-proline residue instead of the L-proline found in this compound. This structural difference contributes to its generally higher antibacterial potency.

Bu-2545 , another natural lincosamide, is structurally more similar to this compound, also containing an L-proline moiety. However, it lacks the salicylate group present in this compound. This key difference significantly impacts its antibacterial efficacy, rendering it less active than both lincomycin and this compound.

Derivatives of this compound: A New Frontier in Antibiotic Development

The majority of this compound derivatives have been generated through innovative approaches that leverage the inherent flexibility of its biosynthetic pathway. Combinatorial biosynthesis, a technique that combines genetic engineering with synthetic chemistry, has been instrumental in creating a large library of novel lincosamides.

Biosynthetically Engineered Derivatives

The final step in the biosynthesis of this compound is the attachment of a salicylic acid moiety to the desalicetin core, a reaction catalyzed by the acyl-CoA ligase Ccb2 and the acyltransferase Ccb1.[1] A pivotal discovery was the relaxed substrate specificity of these enzymes, which allows for the incorporation of a wide array of benzoic acid derivatives in place of salicylic acid. This has enabled the creation of over 150 novel hybrid lincosamides.[1][2]

By combining elements of the lincomycin and this compound biosynthetic pathways, researchers have created novel hybrid molecules. Notable examples include CELIN and its O-demethylated counterpart, ODCELIN . CELIN incorporates the 4-propyl side chain characteristic of lincomycin with the salicylate moiety of this compound.[1]

Structure-Activity Relationship

The antibacterial activity of this compound and its derivatives is significantly influenced by two main structural features:

-

The 4-Alkyl Chain on the Proline Moiety: The presence of a 4-propyl chain, as seen in lincomycin and the hybrid CELIN, generally enhances antibacterial activity compared to the unsubstituted proline in this compound.[1]

-

The Salicylate Moiety: The salicylate group is crucial for potent antibacterial effect. Derivatives lacking this moiety, such as Bu-2545 and desalicetin, exhibit considerably lower activity.[1]

Quantitative Data on Biological Activity

The following table summarizes the available quantitative data on the antibacterial activity of this compound and some of its key variants and derivatives. The Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

| Compound | Test Organism | MIC (µM) | Reference |

| This compound | Kocuria rhizophila | 1.6 | [3] |

| Lincomycin | Kocuria rhizophila | 0.4 | [3] |

| CELIN | Kocuria rhizophila | 0.1 | [3] |

Experimental Protocols

This section details the methodologies for the key experiments cited in the development and evaluation of this compound derivatives.

In Vitro Synthesis of Hybrid Lincosamides

The enzymatic synthesis of hybrid lincosamides is performed by combining purified biosynthetic enzymes with precursor molecules.

Materials:

-

Purified recombinant enzymes from the this compound biosynthetic pathway (e.g., CcbF, Ccb5, Ccb4, Ccb2, Ccb1)

-

Lincomycin intermediate 2a (or other suitable precursor)

-

Benzoic acid derivatives

-

ATP, Coenzyme A

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

LC-MS system for analysis

Protocol:

-

A reaction mixture is prepared containing the precursor molecule, the desired benzoic acid derivative, ATP, and Coenzyme A in the reaction buffer.

-

The purified enzymes (CcbF, Ccb5, Ccb4, Ccb2, and Ccb1) are added to the reaction mixture.

-

The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 2-4 hours).

-

The reaction is quenched, and the products are extracted.

-

The extracted products are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the newly synthesized lincosamide derivatives.[1]

Antibacterial Susceptibility Testing (Agar Diffusion Assay)

The antibacterial activity of the synthesized compounds is commonly assessed using the agar diffusion method.

Materials:

-

Bacterial strain (e.g., Kocuria rhizophila)

-

Nutrient agar plates

-

Sterile paper discs

-

Solutions of the test compounds at known concentrations

-

Incubator

Protocol:

-

A lawn of the test bacterium is spread evenly onto the surface of a nutrient agar plate.

-

Sterile paper discs are impregnated with known concentrations of the test compounds.

-

The impregnated discs are placed on the surface of the agar plate.

-

The plates are incubated at a suitable temperature (e.g., 37°C) for 18-24 hours.

-

The diameter of the zone of inhibition (the area around the disc where bacterial growth is prevented) is measured. The size of the zone is proportional to the antibacterial activity of the compound.[4]

Visualizations

The following diagrams illustrate key pathways and workflows related to the study of this compound and its derivatives.

References

- 1. Elucidation of salicylate attachment in this compound biosynthesis opens the door to create a library of more efficient hybrid lincosamide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elucidation of salicylate attachment in this compound biosynthesis opens the door to create a library of more efficient hybrid lincosamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

an introduction to the lincosamide class of antibiotics and Celesticetin's place within it

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to the Lincosamide Class

The lincosamides are a class of antibiotics characterized by a unique structure consisting of a pyrrolidine ring linked to a pyranose moiety. This class, which includes the clinically significant antibiotics lincomycin and its semi-synthetic derivative clindamycin, primarily exhibits a bacteriostatic mechanism of action by inhibiting bacterial protein synthesis.[1][2] Lincosamides are effective against a broad spectrum of Gram-positive bacteria and anaerobic pathogens.[2][3] Their utility is particularly noted in treating infections caused by Staphylococcus and Streptococcus species, as well as various anaerobic infections.[2]

The development of resistance to lincosamides can occur through several mechanisms, including methylation of the 23S ribosomal RNA (rRNA), enzymatic modification of the antibiotic, or active efflux of the drug from the bacterial cell.[1]

Celesticetin: A Natural Lincosamide

This compound is a naturally occurring lincosamide antibiotic produced by the actinomycete Streptomyces caelestis.[4] Structurally, it shares the core lincosamide scaffold but is distinguished by the presence of a salicylic acid moiety.[4] This structural feature influences its biological activity and biosynthetic pathway, setting it apart from other members of the lincosamide class like lincomycin and the more recent antibiotic Bu-2545.[4]

Mechanism of Action: Targeting the Bacterial Ribosome

Lincosamide antibiotics, including this compound, exert their antibacterial effect by binding to the 50S subunit of the bacterial ribosome. This binding event interferes with the peptidyl transferase center, ultimately inhibiting the elongation of the polypeptide chain and thus halting protein synthesis.[5] This mechanism is specific to prokaryotic ribosomes, which accounts for the selective toxicity of lincosamides towards bacteria.

dot

Comparative Antibacterial Activity

The antibacterial spectrum and potency of lincosamides can vary based on their specific chemical structures. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound compared to the widely used lincosamide, lincomycin, against a Gram-positive bacterium.

| Antibiotic | Test Organism | MIC (nM) |

| This compound | Bacillus subtilis | 1600[4] |

| Lincomycin | Bacillus subtilis | 400[4] |

Note: Lower MIC values indicate greater potency.

Recent research has also explored the creation of hybrid lincosamides by combining the biosynthetic pathways of lincomycin and this compound.[4] Two such novel compounds, CELIN and ODCELIN, have demonstrated significantly enhanced antibacterial activity compared to their parent compounds.[4]

| Hybrid Lincosamide | Test Organism | MIC (nM) |

| CELIN | Bacillus subtilis | 100[4] |

| ODCELIN | Bacillus subtilis | 100[4] |

The Biosynthesis of this compound

The biosynthesis of this compound is a complex enzymatic process. A key and final step in this pathway is the attachment of salicylic acid to the desalicetin core.[4] This reaction is catalyzed by two key enzymes: Ccb2, an acyl-CoA ligase, and Ccb1, an acyltransferase.[4] The elucidation of this pathway has opened avenues for combinatorial biosynthesis, leading to the creation of novel lincosamide derivatives with potentially improved therapeutic properties.[4]

dot

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a standard procedure for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Sterile 96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Antibiotic stock solutions

-

Sterile pipette tips and multichannel pipettor

-

Incubator

Procedure:

-

Prepare serial two-fold dilutions of the antibiotic in CAMHB directly in the wells of a 96-well plate. The final volume in each well should be 100 µL.

-

Prepare a standardized bacterial inoculum to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Add 100 µL of the bacterial inoculum to each well containing the antibiotic dilutions.

-

Include a positive control well (bacterial inoculum in broth without antibiotic) and a negative control well (broth only).

-

Incubate the plates at 35-37°C for 16-20 hours.

-

The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

Ribosome Binding Assay (Chemical Footprinting)

This technique is used to identify the specific binding site of an antibiotic on the ribosome.

Materials:

-

Purified bacterial ribosomes (70S)

-

Radioactively labeled or fluorescently tagged antibiotic (or a chemical probing agent)

-

Buffer solutions

-

Enzymes for rRNA cleavage (e.g., RNases)

-

Polyacrylamide gel electrophoresis (PAGE) apparatus

-

Autoradiography or fluorescence imaging system

Procedure:

-

Incubate the purified ribosomes with the antibiotic to allow for binding.

-

Treat the ribosome-antibiotic complex with a chemical probing agent (e.g., dimethyl sulfate) that modifies rRNA bases not protected by the bound antibiotic.

-

Extract the rRNA from the complex.

-

Perform primer extension analysis using reverse transcriptase and a labeled primer that anneals to a specific region of the rRNA. The reverse transcriptase will stop at the modified bases.

-

Alternatively, the rRNA can be subjected to enzymatic cleavage.

-

Analyze the resulting RNA fragments by PAGE.

-

The "footprint" of the antibiotic is the region of the rRNA that is protected from chemical modification or enzymatic cleavage, which can be visualized by autoradiography or fluorescence imaging. This protected region indicates the binding site of the antibiotic.

dot

In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the effect of an antibiotic on the synthesis of a reporter protein in a cell-free system.

Materials:

-

Cell-free bacterial translation system (e.g., E. coli S30 extract)

-

mRNA template for a reporter protein (e.g., luciferase or a fluorescent protein)

-

Amino acid mixture (including a labeled amino acid, e.g., 35S-methionine)

-

Energy source (ATP, GTP)

-

Antibiotic solutions

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Assemble the in vitro translation reaction mixture containing the S30 extract, mRNA template, amino acid mixture, and energy source.

-

Add varying concentrations of the antibiotic to the reaction mixtures.

-

Incubate the reactions at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reactions and precipitate the newly synthesized proteins (e.g., using trichloroacetic acid).

-

Quantify the amount of synthesized protein by measuring the incorporated radioactivity using a scintillation counter or by measuring the fluorescence of the reporter protein.

-

Calculate the percentage of inhibition of protein synthesis at each antibiotic concentration compared to a no-antibiotic control.

Conclusion

The lincosamide class of antibiotics remains an important part of the therapeutic arsenal against bacterial infections. This compound, as a naturally occurring lincosamide, provides a valuable platform for understanding the structure-activity relationships within this class. The elucidation of its biosynthetic pathway has not only provided insights into the natural production of these complex molecules but has also paved the way for the bioengineering of novel lincosamide derivatives with enhanced antibacterial properties. Further research into this compound and its analogs, guided by the experimental protocols outlined in this guide, holds the potential for the development of new and more effective treatments for bacterial diseases.

References

- 1. Cloning of a lincosamide resistance determinant from Streptomyces caelestis, the producer of this compound, and characterization of the resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Elucidation of salicylate attachment in this compound biosynthesis opens the door to create a library of more efficient hybrid lincosamide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Antibacterial activity of clindamycin and lincomycin in broth, serum, and in combination with polymorphonuclear leukocytes against Staphylococcus aureus and Staphylococcus epidermidis] - PubMed [pubmed.ncbi.nlm.nih.gov]

An Evolutionary Journey: Unraveling the Origins of the Celesticetin Biosynthetic Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The lincosamide antibiotic celesticetin, a potent inhibitor of bacterial protein synthesis, represents a fascinating case study in the evolution of natural product biosynthesis. Its structural similarity to the more widely known lincomycin belies a distinct evolutionary trajectory, offering valuable insights into the generation of chemical diversity in microorganisms. This technical guide provides a comprehensive examination of the evolutionary origins of the this compound biosynthetic pathway, drawing on comparative genomics, detailed experimental protocols, and pathway visualization to illuminate the molecular events that have shaped its assembly.

A Tale of Two Antibiotics: The Lincomycin Connection

The evolutionary narrative of this compound biosynthesis is inextricably linked to that of lincomycin. The biosynthetic gene clusters (BGCs) for both antibiotics, found in Streptomyces species, share a remarkable degree of homology, pointing to a common ancestral pathway.[1][2] This shared heritage is evident in the 18 homologous genes that orchestrate the synthesis of the core lincosamide scaffold, an unusual amino sugar linked to an amino acid.[1] The identity of the protein products from these shared genes ranges from 39% to 73%, underscoring their close evolutionary relationship.[1]

The divergence of these two pathways from a common ancestor is a compelling example of how subtle genetic changes can lead to significant alterations in the final chemical structure of a secondary metabolite. This divergence is primarily attributed to two key evolutionary events: a shift in the substrate specificity of the non-ribosomal peptide synthetase (NRPS) machinery and the recruitment of different enzymatic activities for the modification of the thiooctose core.

Quantitative Comparison of the this compound and Lincomycin Biosynthetic Gene Clusters

The high degree of homology between the this compound (ccb) and lincomycin (lmb) biosynthetic gene clusters provides a quantitative basis for understanding their evolutionary relationship. The following table summarizes the homologous genes, their putative functions, and the percentage identity between their protein products.

| This compound Gene | Lincomycin Homolog | Putative Function | Protein Identity (%) |

| ccbA | lmbA | γ-glutamyltransferase | 63 |

| ccbB1 | lmbB1 | 4-hydroxy-L-proline dehydrogenase | 61 |

| ccbB2 | lmbB2 | L-tyrosine hydroxylase | 58 |

| ccbC | lmbC | Adenylation domain (Proline-specific) | 56 |

| ccbD | lmbD | Condensation domain | 68 |

| ccbE | lmbE | Thioesterase | 55 |

| ccbF | lmbF | PLP-dependent enzyme | 40 |

| ccbG | lmbG | S-adenosylmethionine-dependent methyltransferase | 65 |

| ccbH | lmbH | Hypothetical protein | 39 |

| ccbI | lmbI | Hypothetical protein | 42 |

| ccbJ | lmbJ | N-demethyllincosamide methyltransferase | 73 |

| ccbK | lmbK | Imidazoleglycerolphosphate dehydratase-like | 59 |

| ccbL | lmbL | NDP-glucose 4,6-dehydratase | 69 |

| ccbM | lmbM | NDP-glucose synthase/epimerase | 71 |

| ccbN | lmbN | N-demethyllincosamide synthetase subunit | 62 |

| ccbO | lmbO | dTDP-glucose synthase | 70 |

| ccbP | lmbP | ABC transporter-like protein | 51 |

| ccbQ | lmbQ | Hypothetical protein | 45 |

| ccbR | lmbR | Transaldolase | 67 |

| ccbS | lmbS | NDP-ketohexose aminotransferase | 66 |

| ccbT | lmbT | S-glycosyltransferase | 53 |

| ccbU | lmbU | Transcriptional regulator | Not applicable |

| ccbV | lmbV | Hypothetical protein | 48 |

| ccbZ | lmbZ | Carrier protein | 57 |

| ccr1 | lmrB | 23S rRNA methyltransferase (Resistance) | 41 |

Data compiled from supplementary information in PLOS One.[1]

Key Evolutionary Divergence Points

Two critical junctures in the biosynthetic pathways differentiate this compound from lincomycin, both stemming from the evolution of key enzymes.

Amino Acid Specificity: The Role of the Adenylation Domain

The first major point of divergence lies in the selection of the amino acid precursor. This compound incorporates L-proline, while lincomycin utilizes the more complex (2S,4R)-4-propyl-L-proline (PPL). This specificity is dictated by the adenylation (A) domains of the respective NRPS-like machinery, CcbC for this compound and LmbC for lincomycin.[3][4] Phylogenetic analysis suggests that both CcbC and LmbC evolved from a common L-proline-specific ancestor.[3] The evolution of LmbC to recognize and activate the bulkier PPL represents a key innovation in the lincomycin pathway.

Thiooctose Modification: A Tale of Two PLP-Dependent Enzymes

The second crucial divergence is in the modification of the sulfur-containing octose sugar, a hallmark of lincosamides. This bifurcation is controlled by two homologous pyridoxal-5'-phosphate (PLP)-dependent enzymes: CcbF in the this compound pathway and LmbF in the lincomycin pathway. While both enzymes act on a common S-glycosyl-L-cysteine intermediate, they catalyze distinct reactions. LmbF facilitates a β-elimination reaction, leading to the formation of a thiol group that is subsequently methylated.[5] In contrast, CcbF catalyzes a decarboxylation-coupled oxidative deamination, resulting in the formation of an S-acetaldehyde moiety that is a precursor to the salicylate-containing side chain characteristic of this compound.[5]

Experimental Protocols for Studying Lincosamide Biosynthesis

The elucidation of the this compound and lincomycin biosynthetic pathways has been made possible through a combination of genetic and biochemical techniques. The following are detailed methodologies for key experiments.

Gene Cluster Cloning and Heterologous Expression in Streptomyces

This protocol describes the cloning of a biosynthetic gene cluster from a producing Streptomyces strain and its expression in a heterologous host, such as Streptomyces coelicolor or Streptomyces lividans.

Materials:

-

Genomic DNA from the this compound-producing Streptomyces strain

-

Cosmid vector (e.g., pOJ446, SuperCos1)

-

Restriction enzymes

-

T4 DNA ligase

-

E. coli strain for cloning (e.g., DH5α)

-

E. coli strain for conjugation (e.g., ET12567/pUZ8002)

-

Streptomyces heterologous host strain

-

Appropriate growth media and antibiotics

Procedure:

-

Genomic DNA Isolation: Isolate high-molecular-weight genomic DNA from the this compound-producing Streptomyces strain using a standard protocol for actinomycetes.[6]

-

Cosmid Library Construction:

-

Partially digest the genomic DNA with a suitable restriction enzyme to generate large fragments (30-40 kb).

-

Ligate the size-selected DNA fragments into the corresponding site of the cosmid vector.

-

Package the ligation mixture into lambda phage particles using a gigapackaging extract.

-

Transduce E. coli cells and select for colonies containing recombinant cosmids on appropriate antibiotic-containing media.[6][7]

-

-

Screening the Cosmid Library:

-

Design PCR primers specific to conserved genes within the this compound BGC (e.g., genes encoding PKS or NRPS domains).

-

Screen the cosmid library by PCR to identify clones containing the desired BGC.

-

-

Heterologous Expression:

-

Introduce the identified cosmid containing the this compound BGC into an E. coli conjugation donor strain.

-

Perform intergeneric conjugation between the E. coli donor and the Streptomyces heterologous host.[6]

-

Select for Streptomyces exconjugants containing the integrated or replicating cosmid.

-

-

Analysis of this compound Production:

-

Cultivate the heterologous host strain under conditions permissive for secondary metabolite production.

-

Extract the culture broth with an organic solvent (e.g., ethyl acetate).

-

Analyze the extract for the presence of this compound using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

-

In Vitro Characterization of Lincosamide Synthetase Activity

This protocol outlines the in vitro assay to determine the activity of the lincosamide synthetase, the enzyme complex responsible for forming the amide bond between the amino sugar and the amino acid.

Materials:

-

Purified lincosamide synthetase components (e.g., CcbC, CcbD, CcbZ)

-

Amino acid substrate (L-proline for this compound)

-

Amino sugar precursor (e.g., methylthiolincosamide)

-

ATP and MgCl₂

-

Reaction buffer (e.g., Tris-HCl, pH 7.5)

-

HPLC and MS for product analysis

Procedure:

-

Protein Expression and Purification:

-

Clone the genes encoding the lincosamide synthetase components into an E. coli expression vector.

-

Overexpress the proteins and purify them using standard chromatography techniques (e.g., Ni-NTA affinity chromatography).

-

-

In Vitro Reaction:

-

Set up a reaction mixture containing the purified lincosamide synthetase components, L-proline, the amino sugar precursor, ATP, and MgCl₂ in the reaction buffer.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

-

Product Analysis:

-

Quench the reaction (e.g., by adding methanol).

-

Centrifuge to remove precipitated protein.

-

Analyze the supernatant by HPLC-MS to detect the formation of the lincosamide product.[8]

-

Characterization of PLP-Dependent Enzyme Activity

This protocol describes a general method for assaying the activity of PLP-dependent enzymes like CcbF and LmbF.

Materials:

-

Purified PLP-dependent enzyme (e.g., CcbF)

-

Substrate (S-glycosyl-L-cysteine intermediate)

-

Pyridoxal-5'-phosphate (PLP)

-

Reaction buffer

-

Spectrophotometer or HPLC-MS for product detection

Procedure:

-

Protein Expression and Purification:

-

Express and purify the PLP-dependent enzyme as described above.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing the purified enzyme, the substrate, and PLP in the reaction buffer.

-

Monitor the reaction by observing the change in absorbance at a specific wavelength if the product has a distinct chromophore, or by taking time points for HPLC-MS analysis to quantify substrate consumption and product formation.[9]

-

-

Kinetic Analysis:

-

Vary the concentration of the substrate while keeping the enzyme concentration constant to determine the Michaelis-Menten kinetic parameters (Kₘ and k꜀ₐₜ).

-

Visualizing the Evolutionary and Biosynthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key relationships in the evolution and biosynthesis of this compound.

References

- 1. storage.googleapis.com [storage.googleapis.com]

- 2. dspace.cuni.cz [dspace.cuni.cz]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Mining the cellular inventory of pyridoxal phosphate-dependent enzymes with functionalized cofactor mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Genetic Manipulation of Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Streptomyces BAC Cloning of a Large-Sized Biosynthetic Gene Cluster of NPP B1, a Potential SARS-CoV-2 RdRp Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lincosamide Synthetase—A Unique Condensation System Combining Elements of Nonribosomal Peptide Synthetase and Mycothiol Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

a detailed analysis of the structure-activity relationship of the Celesticetin molecule

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Celesticetin is a lincosamide antibiotic, a class of antimicrobial agents that are potent inhibitors of bacterial protein synthesis.[1] Produced by the actinomycete Streptomyces caelestis, this compound shares a common mechanism of action with its more clinically prevalent cousin, lincomycin, by targeting the bacterial ribosome.[2] This technical guide provides a detailed analysis of the structure-activity relationship (SAR) of the this compound molecule, summarizing key quantitative data, outlining experimental protocols for its evaluation, and visualizing the associated biological pathways and research workflows.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound exerts its antibacterial effect by binding to the 50S subunit of the bacterial ribosome, thereby interfering with protein synthesis.[1] Specifically, it targets the peptidyl transferase center (PTC), the site responsible for the formation of peptide bonds between amino acids.[2] By occupying this critical site, this compound sterically hinders the proper positioning of aminoacyl-tRNAs, thus aborting the elongation of the polypeptide chain.[2]

The following diagram illustrates the inhibitory action of this compound on the bacterial ribosome:

References

Methodological & Application

Application Notes and Protocols for In Vitro Antibacterial Susceptibility Testing of Celesticetin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celesticetin is a lincosamide antibiotic produced by the actinomycete Streptomyces caelestis. Like other lincosamides, its mechanism of action involves the inhibition of bacterial protein synthesis by targeting the 50S ribosomal subunit. Specifically, it interacts with the 23S rRNA within the peptidyltransferase center, interfering with peptide bond formation. Understanding the in vitro antibacterial activity of this compound is crucial for preclinical assessment and potential therapeutic applications.

These application notes provide detailed protocols for determining the antibacterial susceptibility of various bacterial strains to this compound using two standard methods: broth microdilution to determine the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion method. Adherence to established guidelines from the Clinical and Laboratory Standards Institute (CLSI) is recommended to ensure the accuracy and reproducibility of results.

Data Presentation

The antibacterial potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that completely inhibits the visible growth of a microorganism. The following table summarizes the known MIC value for this compound against Kocuria rhizophila and provides a template with hypothetical data for other common bacterial strains for illustrative purposes. Researchers should determine these values empirically for their strains of interest.

| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) |

| Kocuria rhizophila | 9341 | 0.84[1] |

| Staphylococcus aureus | 29213 | [Determine Empirically] |

| Enterococcus faecalis | 29212 | [Determine Empirically] |

| Escherichia coli | 25922 | [Determine Empirically] |

| Pseudomonas aeruginosa | 27853 | [Determine Empirically] |

Note: The MIC value for K. rhizophila was converted from the reported 1600 nM using a molecular weight of 524.6 g/mol for this compound.

Experimental Protocols

Preparation of this compound Stock Solution

The solubility of this compound in common laboratory solvents should be determined empirically. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of antibiotics.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile, nuclease-free water

-

Sterile microcentrifuge tubes

Protocol:

-

Accurately weigh a precise amount of this compound powder.

-

Dissolve the powder in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Further dilute the stock solution in sterile, nuclease-free water or appropriate culture medium to the desired working concentrations.

-

Store the stock solution in small aliquots at -20°C or below to avoid repeated freeze-thaw cycles.

Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of this compound in a liquid medium.

Materials:

-

96-well sterile, clear, flat-bottom microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial cultures of test organisms

-

This compound stock solution

-

Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Multichannel pipette

-

Incubator (35°C ± 2°C)

Protocol:

-

Inoculum Preparation:

-

From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this standardized suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Plate Preparation:

-

In a 96-well plate, perform serial two-fold dilutions of the this compound working solution in CAMHB to achieve a range of concentrations (e.g., from 128 µg/mL to 0.06 µg/mL).

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

-

Inoculation:

-

Add the prepared bacterial inoculum to each well (except the sterility control) to reach a final volume of 100 µL per well.

-

-

Incubation:

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Result Interpretation:

-

The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.

-

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of bacteria to this compound by measuring the zone of growth inhibition around a this compound-impregnated disk.

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Sterile paper disks (6 mm diameter)

-

This compound solution of a known concentration

-

Bacterial cultures of test organisms

-

Sterile saline (0.85% NaCl) or PBS

-

0.5 McFarland turbidity standard

-

Sterile swabs

-

Forceps

-

Incubator (35°C ± 2°C)

-

Ruler or calipers

Protocol:

-

Disk Preparation:

-

Prepare this compound-impregnated disks by applying a specific amount of a known concentration of the this compound solution to sterile paper disks and allowing them to dry. The optimal concentration needs to be determined empirically.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

-

-

Plate Inoculation:

-

Dip a sterile swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube.

-

Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure uniform growth.

-

Allow the plate to dry for 3-5 minutes.

-

-

Disk Application:

-

Using sterile forceps, place the this compound-impregnated disks onto the inoculated MHA plate.

-

Gently press each disk to ensure complete contact with the agar surface.

-

-

Incubation:

-

Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

-

-

Result Interpretation:

-

Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

-

The interpretation of the zone diameters as Susceptible (S), Intermediate (I), or Resistant (R) requires the establishment of specific breakpoints, which are not yet defined for this compound.

-

References

A Guide to Using Liquid Chromatography-Mass Spectrometry (LC-MS) for the Analysis of Celesticetin and its Analogs

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Celesticetin is a lincosamide antibiotic produced by various Streptomyces species. Like other members of the lincosamide class, such as lincomycin and clindamycin, this compound exhibits antibacterial activity by inhibiting protein synthesis in susceptible bacteria. The unique structural features of this compound and its analogs make them interesting candidates for further drug development and biosynthetic studies. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful analytical technique that offers the high sensitivity and selectivity required for the qualitative and quantitative analysis of this compound and its derivatives in complex biological matrices. This document provides a comprehensive guide to developing and applying LC-MS methods for the analysis of these compounds.

Core Principles of LC-MS for this compound Analysis

LC-MS combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.[1] For the analysis of this compound and its analogs, a reversed-phase liquid chromatography (RPLC) method is typically employed to separate the compounds based on their hydrophobicity. Following separation, the analytes are ionized, commonly using electrospray ionization (ESI), and then detected by a mass spectrometer. Tandem mass spectrometry (MS/MS) is often used for enhanced selectivity and quantitative accuracy, particularly in the multiple reaction monitoring (MRM) mode.[2][3]

Experimental Protocols

1. Sample Preparation from Fermentation Broth

The following protocol outlines a general procedure for the extraction of this compound and its analogs from a bacterial fermentation broth. Optimization may be required based on the specific fermentation medium and the physicochemical properties of the target analogs.

Materials:

-

Fermentation broth containing this compound

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange)

-

Centrifuge and centrifuge tubes

-

Vortex mixer

-

Nitrogen evaporator

Protocol:

-

Cell Removal: Centrifuge 10 mL of the fermentation broth at 5,000 x g for 15 minutes to pellet the bacterial cells.

-

Supernatant Collection: Carefully collect the supernatant, which contains the secreted this compound and its analogs.

-

Protein Precipitation (Optional but Recommended): Add 20 mL of cold methanol to the 10 mL of supernatant (a 2:1 ratio). Vortex vigorously for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins. Centrifuge at 5,000 x g for 10 minutes. Collect the supernatant.

-

Solvent Evaporation: Evaporate the methanol from the supernatant under a gentle stream of nitrogen at 40°C until the volume is reduced to approximately 5 mL.

-

Sample Acidification: Adjust the pH of the remaining aqueous sample to ~3 with formic acid.

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 5 mL of methanol followed by 5 mL of water (pH 3 with formic acid).

-

Loading: Load the acidified sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of water (pH 3 with formic acid) to remove unretained impurities, followed by 5 mL of methanol to remove less polar impurities.

-

Elution: Elute this compound and its analogs with 5 mL of 5% ammonium hydroxide in methanol.

-

-

Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS analysis.

2. Liquid Chromatography (LC) Method

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient:

-

0-1 min: 5% B

-

1-10 min: 5% to 95% B

-

10-12 min: 95% B

-

12-12.1 min: 95% to 5% B

-

12.1-15 min: 5% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

3. Mass Spectrometry (MS) Method

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Mode: Multiple Reaction Monitoring (MRM)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

Collision Gas: Argon

Data Presentation

Table 1: Illustrative MRM Transitions for this compound and Potential Analogs

Disclaimer: The following MRM transitions are predicted based on the known molecular weight of this compound and common fragmentation patterns of lincosamides. These values must be experimentally determined and optimized for your specific instrument and conditions.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragmentation |

| This compound | 527.2 | 391.1 | Loss of salicylic acid moiety |

| This compound | 527.2 | 126.1 | Lincosamine sugar fragment |

| Desalicetin | 391.1 | 265.1 | Further fragmentation of the core |

| N-demethylthis compound | 513.2 | 377.1 | Loss of salicylic acid moiety |

Table 2: Representative Quantitative Performance Data

Disclaimer: The following data represents typical performance characteristics for LC-MS/MS analysis of lincosamide antibiotics and should be established specifically for this compound and its analogs through method validation.

| Parameter | This compound | Analog 1 | Analog 2 |

| Retention Time (min) | 8.5 | 8.2 | 7.9 |

| Linearity (R²) | >0.99 | >0.99 | >0.99 |

| Linear Range (ng/mL) | 1 - 1000 | 1 - 1000 | 1 - 1000 |

| Limit of Detection (LOD) (ng/mL) | 0.5 | 0.5 | 0.6 |

| Limit of Quantification (LOQ) (ng/mL) | 1.0 | 1.0 | 1.2 |

| Accuracy (%) | 95 - 105 | 94 - 106 | 93 - 107 |

| Precision (%RSD) | <10 | <10 | <11 |

Mandatory Visualizations

Caption: Experimental workflow for the LC-MS analysis of this compound.

Caption: Mechanism of action of this compound: Inhibition of protein synthesis.

References

Application Notes and Protocols for the Heterologous Expression of Celesticetin Biosynthetic Enzymes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the methods for the heterologous expression of biosynthetic enzymes involved in the production of celesticetin, a lincosamide antibiotic. This document includes detailed experimental protocols, data presentation in tabular format for clarity, and visual diagrams of key pathways and workflows to facilitate understanding and replication of these advanced biochemical processes.

Introduction to this compound and its Biosynthesis

This compound is a clinically significant lincosamide antibiotic produced by Streptomyces caelestis. Its biosynthesis is orchestrated by a dedicated gene cluster (ccb) that encodes a series of enzymes responsible for the assembly of its unique chemical scaffold. The heterologous expression of these enzymes is a powerful strategy for studying their function, engineering novel antibiotic derivatives, and improving production yields. The this compound biosynthetic pathway shares significant homology with the lincomycin biosynthetic pathway, and enzymes from both pathways have been used in combinatorial biosynthesis approaches.

Key Biosynthetic Enzymes and their Functions

The this compound biosynthetic gene cluster contains several key enzymes that are targets for heterologous expression. A summary of these enzymes and their putative functions is provided in Table 1.

| Enzyme | Proposed Function |

| Ccb1 | Acyltransferase |

| Ccb2 | Acyl-CoA ligase |

| CcbD | Lincosamide synthetase (condensation enzyme) |

| CcbF | PLP-dependent enzyme for S-functionalization |

| CcbZ | Carrier protein |

Heterologous Expression Strategies

Two primary host systems are commonly employed for the heterologous expression of this compound biosynthetic enzymes: Escherichia coli for individual enzyme characterization and Streptomyces species for pathway reconstitution and production of this compound and its analogs.

Expression in Escherichia coli

E. coli is the host of choice for producing individual Ccb enzymes for in vitro characterization, structural studies, and biochemical assays. This approach allows for high-level expression and straightforward purification of soluble, active proteins.

Expression in Streptomyces species

Engineered strains of Streptomyces, such as S. coelicolor and S. albus, serve as excellent hosts for the heterologous expression of the entire this compound biosynthetic gene cluster or for combinatorial biosynthesis experiments. These hosts provide the necessary precursors and cellular environment for the production of complex secondary metabolites.

Experimental Protocols

Protocol 1: Cloning, Expression, and Purification of CcbF from S. caelestis in E. coli

This protocol describes the expression and purification of CcbF, a PLP-dependent enzyme, as a C-terminally His-tagged protein.

4.1.1. Gene Amplification and Cloning

-

Primer Design: Design PCR primers to amplify the ccbF gene from S. caelestis ATCC 15084 genomic DNA. Incorporate NdeI and XhoI restriction sites into the forward and reverse primers, respectively, for directional cloning into the pET42b expression vector.

-

Forward Primer: 5'-CCGCATATGTCCGACTTAGCTGCCGTTGATGC-3'

-

Reverse Primer: 5'-CCGCTCGAGGCGGGGCTGCCAGGCGCGTGAGG-3'

-

-

PCR Amplification: Perform PCR using a high-fidelity DNA polymerase.

-

Vector and Insert Preparation: Digest both the amplified ccbF gene and the pET42b vector with NdeI and XhoI restriction enzymes.

-

Ligation and Transformation: Ligate the digested ccbF insert into the prepared pET42b vector and transform the ligation mixture into chemically competent E. coli DH5α cells for plasmid propagation.

-

Sequence Verification: Isolate the plasmid DNA from transformed colonies and verify the sequence of the ccbF insert.

4.1.2. Protein Expression

-

Transformation: Transform the sequence-verified pET42b-ccbF plasmid into E. coli BLR(DE3) expression host cells.

-

Culture Growth: Inoculate a starter culture of the transformed E. coli in LB medium containing kanamycin (50 µg/mL) and grow overnight at 37°C with shaking.

-

Induction: Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.2 mM and continue to incubate the culture at 18°C for 16-20 hours.

4.1.3. Protein Purification

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole). Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Washing: Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged CcbF protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol) using a desalting column or dialysis.

-

Purity Analysis: Analyze the purity of the protein by SDS-PAGE.

4.1.4. Expected Yield

While specific yields for CcbF are not extensively reported, typical yields for heterologously expressed enzymes in E. coli can range from 1-10 mg of purified protein per liter of culture.

Protocol 2: In Vitro Assay for Lincosamide Synthetase (CcbD) Activity

This protocol is adapted from assays developed for the homologous lincomycin synthetase (LmbD) and can be used to assess the activity of heterologously expressed and purified CcbD.

4.2.1. Reaction Components

-

Purified CcbD enzyme

-

Purified CcbZ carrier protein (apo-form)

-

A phosphopantetheinyl transferase (PPTase) to convert apo-CcbZ to holo-CcbZ

-

ATP

-

L-proline

-

Thiooctose precursor (e.g., ergothioneine-S-conjugated thiooctose)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2)

4.2.2. Assay Procedure

-

Holo-Carrier Protein Preparation: In a preliminary reaction, incubate apo-CcbZ with a PPTase (e.g., Sfp) and coenzyme A to generate holo-CcbZ.

-

Aminoacylation: Incubate the holo-CcbZ with CcbC (the cognate adenylation domain), L-proline, and ATP to load the proline onto the carrier protein.

-

Condensation Reaction: Initiate the main reaction by adding the purified CcbD enzyme and the thiooctose precursor to the aminoacylated CcbZ.

-

Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 28-30°C) for a defined period.

-

Quenching and Analysis: Stop the reaction by adding an organic solvent (e.g., methanol or acetonitrile). Analyze the reaction products by LC-MS to detect the formation of the condensed lincosamide product.

Protocol 3: Heterologous Expression of the this compound Biosynthetic Gene Cluster in Streptomyces coelicolor

This protocol outlines the general steps for transferring the entire ccb gene cluster into an engineered S. coelicolor host.

4.3.1. Cloning the Biosynthetic Gene Cluster

-

Library Construction: Construct a cosmid or BAC library from the genomic DNA of S. caelestis.

-

Screening: Screen the library using probes designed from known ccb gene sequences to identify clones containing the entire gene cluster.

-

Vector Construction: Subclone the identified gene cluster into a suitable Streptomyces expression vector that can be introduced into the heterologous host via conjugation.

4.3.2. Intergeneric Conjugation

-

Donor Strain Preparation: Introduce the expression vector containing the ccb cluster into a methylation-deficient E. coli donor strain (e.g., ET12567/pUZ8002).

-

Recipient Strain Preparation: Prepare a spore suspension of the recipient S. coelicolor strain (e.g., a derivative of M145 with deleted native antibiotic clusters).

-

Conjugation: Mix the donor and recipient strains on a suitable agar medium (e.g., SFM) and incubate to allow for plasmid transfer.

-

Selection: Overlay the conjugation plate with antibiotics to select for S. coelicolor exconjugants that have integrated the expression vector.

4.3.3. Fermentation and Product Analysis

-

Cultivation: Inoculate a suitable production medium with the exconjugant strain and incubate under conditions known to promote secondary metabolite production in Streptomyces.

-

Extraction: Extract the culture broth and mycelium with an appropriate organic solvent (e.g., ethyl acetate).

-

Analysis: Analyze the crude extract by LC-MS and compare the metabolic profile to that of the wild-type S. caelestis and the empty-vector control host to identify the production of this compound and any new analogs.

4.3.4. Expected Production Titers

Quantitative data for the heterologous production of this compound is not widely available in the literature. However, for other heterologously expressed antibiotics in engineered Streptomyces hosts, production levels can range from µg/L to mg/L, depending on the specific cluster, host strain, and fermentation conditions.

Visualizing Workflows and Pathways

This compound Biosynthetic Pathway

Application Note and Protocol: Purification of Celesticetin from Streptomyces caelestis Fermentation Broth

Audience: Researchers, scientists, and drug development professionals.

Introduction

Celesticetin is a lincosamide antibiotic produced by the fermentation of Streptomyces caelestis.[1][2][3] Like its structural analog lincomycin, it exhibits antibacterial properties. This document provides a detailed, step-by-step protocol for the purification of this compound from a fermentation broth, encompassing extraction, chromatographic separation, and final purification stages. The protocol is designed to yield high-purity this compound suitable for further research and development.

Experimental Workflow

The overall workflow for the purification of this compound is depicted below.

Caption: Workflow for the purification of this compound.

Fermentation and Harvest

Aseptic techniques should be maintained throughout the fermentation process to prevent contamination.

1.1. Fermentation Protocol

-

Prepare a suitable fermentation medium for Streptomyces caelestis. A typical medium might consist of starch, casein, and various mineral salts.[4]

-

Inoculate the sterilized medium with a seed culture of Streptomyces caelestis.

-

Incubate the culture under optimal conditions for this compound production (e.g., 28-30°C, 200-250 rpm) for a predetermined duration (typically 5-7 days).[5]

-

Monitor the production of this compound using a suitable analytical method, such as HPLC or bioassay.

1.2. Harvest and Clarification

-

After the fermentation is complete, harvest the broth.

-

Clarify the fermentation broth to remove bacterial cells and other particulate matter. This can be achieved by centrifugation at 10,000 x g for 20 minutes.[6][7]

-

The resulting supernatant, containing the secreted this compound, is then carried forward for extraction.

Extraction of this compound

Solvent extraction is employed to isolate this compound from the clarified fermentation broth.

2.1. Extraction Protocol

-

Adjust the pH of the clarified supernatant to a neutral or slightly alkaline range (pH 7.0-8.0) to ensure this compound is in a less polar form, facilitating its extraction into an organic solvent.

-

Transfer the supernatant to a separation funnel and add an equal volume of ethyl acetate.[4][8]

-

Shake the funnel vigorously for 10-15 minutes to allow for the partitioning of this compound into the organic phase.

-

Allow the layers to separate, and collect the upper ethyl acetate layer.

-

Repeat the extraction process two more times with fresh ethyl acetate to maximize the recovery of this compound.

-

Pool the ethyl acetate extracts.

2.2. Concentration

-

Concentrate the pooled ethyl acetate extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.

Chromatographic Purification

A multi-step chromatographic approach is recommended to achieve high purity.

3.1. Column Chromatography

-

Prepare a silica gel column equilibrated with a non-polar solvent system (e.g., a mixture of hexane and ethyl acetate).

-

Dissolve the crude extract in a minimal amount of the equilibration solvent and load it onto the column.

-

Elute the column with a gradient of increasing polarity, for example, by gradually increasing the proportion of ethyl acetate and then introducing methanol.

-

Collect fractions and analyze them for the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.

-

Pool the fractions containing pure or semi-pure this compound.

3.2. Preparative High-Performance Liquid Chromatography (HPLC)

-

For final polishing, subject the pooled fractions from the column chromatography to preparative HPLC.

-

A reverse-phase C18 column is often suitable for this purpose.

-

Develop a suitable mobile phase gradient (e.g., water and acetonitrile with a small amount of a modifying agent like trifluoroacetic acid) to achieve optimal separation.

-

Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

Crystallization

Crystallization is the final step to obtain highly pure this compound.[9]

4.1. Crystallization Protocol

-

Concentrate the pure fractions obtained from preparative HPLC to a small volume.

-

Dissolve the residue in a minimal amount of a suitable hot solvent (e.g., methanol or ethanol).

-

Slowly add a non-solvent (e.g., water or hexane) until the solution becomes slightly turbid.

-

Allow the solution to cool down slowly to room temperature, and then transfer it to a cold environment (e.g., 4°C) to promote crystal formation.

-

Collect the crystals by filtration, wash them with a cold non-solvent, and dry them under a vacuum.

Data Presentation

The following tables summarize the expected quantitative data at each stage of the purification process.

Table 1: Fermentation and Extraction Parameters

| Parameter | Value |

| Fermentation Volume | 10 L |

| Incubation Temperature | 28 °C |

| Incubation Time | 7 days |

| Initial this compound Titer | ~50-100 mg/L |

| Extraction Solvent | Ethyl Acetate |

| Extraction pH | 7.5 |

| Crude Extract Yield | ~5-8 g |

Table 2: Purification Yield and Purity

| Purification Step | Total this compound (mg) | Purity (%) | Yield (%) |

| Clarified Supernatant | 500 | ~1 | 100 |

| Crude Ethyl Acetate Extract | 450 | ~5 | 90 |

| Column Chromatography | 300 | ~70 | 60 |

| Preparative HPLC | 200 | >95 | 40 |

| Crystallization | 150 | >99 | 30 |

Conclusion

This protocol provides a comprehensive guide for the purification of this compound from the fermentation broth of Streptomyces caelestis. By following these steps, researchers can obtain high-purity this compound suitable for various applications, including structural elucidation, biological activity assays, and the development of new antibiotic derivatives.[10] The successful implementation of this protocol will depend on careful optimization of each step, particularly the chromatographic separations, to suit the specific laboratory conditions and equipment.

References

- 1. Studies with Streptomyces caelestis. I. New celesticetins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cloning of a lincosamide resistance determinant from Streptomyces caelestis, the producer of this compound, and characterization of the resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. asm.org [asm.org]

- 6. Sample Preparation for Size Exclusion Chromatography [sigmaaldrich.com]

- 7. Sample Preparation for Chromatographic Purification [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. Crystallization as a selection force at the polymerization of nucleotides in a prebiotic context - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Elucidation of salicylate attachment in this compound biosynthesis opens the door to create a library of more efficient hybrid lincosamide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

techniques for the structural elucidation of novel Celesticetin derivatives using NMR spectroscopy

Application Note: Structural Elucidation of Novel Celesticetin Derivatives using NMR Spectroscopy

Introduction